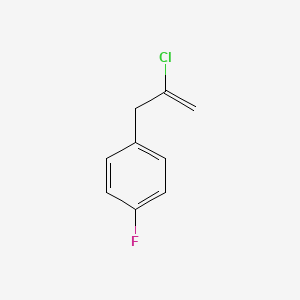

2-Chloro-3-(4-fluorophenyl)-1-propene

Description

Contextual Significance of Fluoro- and Chloro-Substituted Organic Scaffolds in Modern Chemical Research

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. researchgate.netnih.gov Judiciously placed halogens can dramatically enhance the pharmacokinetic properties of a molecule. researchgate.net Halogenation is a widely utilized strategy in the optimization of chemical compounds. researchgate.net The introduction of fluorine, the most electronegative element, can induce significant changes in a molecule's physicochemical properties and conformation. nih.gov These changes include modulation of the acidity (pKa) of nearby functional groups, increased metabolic stability, and altered lipophilicity, all of which are critical factors in drug design. nih.govbohrium.com In 2020, thirteen new fluorinated drugs were approved by the FDA for commercial use. nih.gov

Chlorine, another common halogen in pharmaceuticals, plays a vital role in drug discovery, with over 250 FDA-approved chlorine-containing drugs currently on the market. researchgate.netnih.gov The substitution of a hydrogen atom with a chlorine atom can lead to remarkable improvements in potency and can profoundly affect pharmacokinetic parameters such as clearance, half-life, and in vivo drug exposure. researchgate.net Chlorine is a key ingredient in many drugs used to treat a wide range of diseases. nih.govnih.gov The beneficial effects of both fluorine and chlorine often stem from their ability to form strong, stable bonds with carbon and to participate in halogen bonding, which can enhance binding affinity to biological targets. researchgate.netnih.gov The distinct electronic properties of fluorine and chlorine allow for fine-tuning of a molecule's reactivity and biological activity.

Structural Features and Unique Reactivity Potential of 2-Chloro-3-(4-fluorophenyl)-1-propene within Unsaturated Halogenated Systems

This compound is a halogenated aromatic compound characterized by a propene backbone. Its structure features a chlorine atom at the second carbon of the propene chain and a 4-fluorophenyl group attached to the third carbon. This unique arrangement of functional groups imparts a distinct reactivity profile. The propene unit, with its carbon-carbon double bond, is susceptible to electrophilic addition reactions. youtube.com

The reactivity of this compound is significantly influenced by the electron-withdrawing effects of both the chlorine and fluorine atoms. These effects can stabilize intermediates and transition states in chemical reactions. The presence of the chlorine atom on the allylic carbon makes it a potential leaving group in nucleophilic substitution reactions. Furthermore, the double bond can be subjected to oxidation to form epoxides or other oxygenated derivatives, as well as reduction to yield a saturated derivative. The 4-fluorophenyl group, with the highly electronegative fluorine atom, modifies the electronic properties of the aromatic ring, influencing its reactivity in electrophilic substitution reactions compared to non-fluorinated analogs.

Current Research Landscape and Knowledge Gaps Pertaining to this compound and Closely Related Analogs

The current research landscape indicates that halogenated propenes are valuable intermediates in organic synthesis. Compounds with similar structural motifs are utilized in the synthesis of more complex molecules, including those with potential biological activity. nih.gov For instance, related chlorophenylpropenone structures have been investigated for their anti-inflammatory and antimicrobial properties. researchgate.netresearchgate.net The synthesis of various halogenated compounds often involves multi-step processes where halogenated propenes or similar structures serve as key building blocks. google.comresearchgate.netgoogle.com

Despite the recognized utility of halogenated organic compounds, there appears to be a knowledge gap specifically concerning this compound. While market research reports on structurally similar compounds exist, suggesting their role in the chemical industry, detailed academic studies on the specific synthesis, reactivity, and potential applications of this compound are not widely available. marketpublishers.com The unique combination of a chloro-substituted propene and a fluorinated phenyl ring suggests that this compound could be a valuable precursor for novel pharmaceuticals or functional materials. Further research is needed to fully explore its synthetic utility and to investigate its potential biological activities.

Data Tables

Table 1: Physicochemical Properties of Halogens in Drug Design

| Property | Fluorine | Chlorine |

|---|---|---|

| Electronegativity (Pauling Scale) | 4.0 | 3.16 |

| Van der Waals Radius (Å) | 1.47 | 1.75 |

| C-X Bond Energy (kcal/mol) | ~116 (C-F) | ~81 (C-Cl) |

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Electrophilic Addition | HBr, HCl | Addition across the double bond |

| Nucleophilic Substitution | Nu- (e.g., -OH, -CN) | Replacement of the chlorine atom |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Epoxide formation |

| Reduction | H2, Pd/C | Saturation of the double bond |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXGOWCGSOVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30636038 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-08-3 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3 4 Fluorophenyl 1 Propene

Precursor Synthesis and Derivatization Strategies Leading to the Propene Backbone

The initial phase in the synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene focuses on preparing and modifying precursor molecules that will ultimately form the three-carbon propene structure. This involves selecting appropriate starting materials, such as aldehydes, ketones, or halogenated compounds, and subjecting them to reactions that build the necessary carbon framework.

Aldehyde and Ketone Precursors in Propenyl Compound Synthesis

Aldehydes and ketones are fundamental building blocks in organic synthesis due to the reactivity of their carbonyl group. For the synthesis of this compound, 4-fluorobenzaldehyde serves as a primary precursor, providing the required 4-fluorophenyl group and the benzylic carbon (C3 of the propene chain). The synthesis of the propene backbone from this aldehyde can be achieved through olefination reactions, such as the Wittig reaction, which converts the carbonyl group directly into a carbon-carbon double bond. libretexts.orgwikipedia.org In this approach, the aldehyde is treated with a phosphorus ylide, which introduces the remaining two carbons of the propene chain, one of which is substituted with chlorine. This method is highly advantageous because it forms the double bond in a specific, controlled location. mnstate.edu

| Precursor | Reaction Type | Key Reagents | Intermediate/Product Feature |

| 4-Fluorobenzaldehyde | Wittig Olefination | Phosphorus Ylide (e.g., from 1,2-dichloropropane) | Forms the C=C double bond of the propene chain |

| 4-Fluorobenzaldehyde | Aldol Condensation | A chloro-substituted enolate | Forms a β-hydroxy ketone, which is then dehydrated and reduced |

Halogenated Benzyl (B1604629) and Allyl Intermediates

An alternative strategy involves the use of halogenated intermediates, where the carbon framework is assembled through nucleophilic substitution or coupling reactions. A key intermediate in this approach is a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride. This compound can be coupled with a three-carbon allyl unit that already contains the necessary chlorine atom and double bond. For instance, the 4-fluorobenzyl group can be introduced by reacting it with an organometallic reagent derived from a chlorinated propene. Symmetrical and unsymmetrical thioethers have been synthesized from benzyl halides, demonstrating the utility of these intermediates in forming new carbon-heteroatom and, by extension, carbon-carbon bonds. arkat-usa.org Another pathway involves the reaction of an allyl halide with magnesium to form an allyl Grignard reagent, which can then be reacted with a benzyl halide derivative to create the phenylalkene structure. wikipedia.org

| Intermediate Type | Example Reactant 1 | Example Reactant 2 | Reaction Type |

| Benzyl Halide | 4-Fluorobenzyl bromide | Allylmagnesium chloride | Grignard Reaction |

| Allyl Halide | 2,3-Dichloropropene | 4-Fluorophenylmagnesium bromide | Grignard Cross-Coupling |

Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the 4-fluorophenyl ring and the propene chain. Several powerful and widely used methodologies are available for this purpose, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance.

Wittig and Wittig-Horner Reaction Variants in Alkene Synthesis

The Wittig reaction is a premier method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). mnstate.eduumass.edu This reaction is highly effective for forming the target molecule by reacting 4-fluorobenzaldehyde with a specifically designed ylide. The ylide would be generated from a phosphonium salt, such as (2-chloropropyl)triphenylphosphonium halide, which is deprotonated by a strong base like n-butyllithium. libretexts.org The key advantage of the Wittig reaction is that it forms the double bond at a precise location, directly yielding the 1-propene structure. libretexts.org

A related method, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion instead of a phosphonium ylide. wikipedia.org HWE reactions are known for producing predominantly E-alkenes and for the easier removal of the phosphate byproduct compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org The stereoselectivity of these reactions can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgnih.gov Stabilized ylides tend to favor the formation of E-alkenes, while non-stabilized ylides often lead to Z-alkenes. organic-chemistry.org

| Reaction | Carbonyl Component | Ylide/Phosphonate Precursor | Base | Key Feature |

| Wittig Reaction | 4-Fluorobenzaldehyde | (2-Chloropropyl)triphenylphosphonium bromide | n-BuLi, NaH, NaOMe | Forms a fixed C=C bond; stereoselectivity depends on ylide stability. libretexts.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde | Diethyl (2-chloropropyl)phosphonate | NaH, KHMDS | Typically yields E-alkenes; water-soluble phosphate byproduct. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. The Suzuki-Miyaura coupling is a highly versatile method that could be employed for the synthesis of this compound. libretexts.orgtcichemicals.com This reaction would involve the coupling of an arylboronic acid, specifically 4-fluorophenylboronic acid, with a suitable vinyl halide, such as 2,3-dichloropropene. The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields. researchgate.netugr.es This method offers excellent functional group tolerance, and numerous studies have demonstrated its effectiveness in preparing fluorinated biaryl derivatives. ugr.esmdpi.com

Other palladium-catalyzed reactions, such as the cross-coupling of aryl halides with allylic organometallic reagents (derived from tin, boron, or silicon), provide alternative routes to allylated arenes. organic-chemistry.orgnih.gov

| Coupling Reaction | Aryl Component | Propene Component | Catalyst System (Example) | Base (Example) |

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 2,3-Dichloropropene | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | K₂CO₃, Cs₂CO₃ |

| Stille Coupling | 4-Fluorophenyl-tributylstannane | 2,3-Dichloropropene | Pd(PPh₃)₄ | Not required |

| Hiyama Coupling | 4-Fluorophenyl-trimethoxysilane | 2,3-Dichloropropene | PdCl₂(dppf) | TBAF |

Grignard and Organolithium Reagent Mediated Reactions

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles widely used for carbon-carbon bond formation. libretexts.orglibretexts.org A viable synthetic route involves preparing a Grignard reagent from a 4-fluorophenyl halide, such as 4-fluorophenylmagnesium bromide, by reacting 1-bromo-4-fluorobenzene with magnesium metal in an ether solvent. openstax.org This highly nucleophilic Grignard reagent can then react with an electrophilic allyl halide, like 2,3-dichloropropene, in a nucleophilic substitution-type reaction to form the desired product. The reactivity of Grignard reagents makes them suitable for coupling with various alkyl and vinyl halides. msu.edu

Similarly, organolithium reagents, which are even more reactive than their Grignard counterparts, can be used. wikipedia.orgmt.com 4-Fluorophenyllithium can be generated from 1-bromo-4-fluorobenzene via lithium-halogen exchange with an alkyllithium reagent like tert-butyllithium. nih.govnih.gov This organolithium species would then readily react with 2,3-dichloropropene. The highly basic and nucleophilic nature of these reagents requires anhydrous conditions to prevent quenching by protic solvents. openstax.orgmt.com

| Reagent Type | Formation | Electrophile | Solvent | Key Considerations |

| Grignard Reagent | 4-Fluorobromobenzene + Mg | 2,3-Dichloropropene | Diethyl ether, THF | Requires anhydrous conditions; forms R-MgX. openstax.org |

| Organolithium Reagent | 4-Fluorobromobenzene + 2 t-BuLi | 2,3-Dichloropropene | THF, Hexane | Highly reactive and basic; requires low temperatures and inert atmosphere. wikipedia.orgmt.com |

Halogenation and Halogen Exchange Strategies

The introduction of halogen atoms onto the propene backbone is a critical step in the synthesis of the target compound. This typically involves either the direct halogenation of a suitable precursor or the synthesis of the backbone with the halogens already in place.

Introduction of Chlorine and Fluorine onto the Propene Backbone

The synthesis of this compound can be approached through several routes. One common strategy involves the use of a Wittig-type reaction, where a phosphonium ylide reacts with an appropriately substituted aldehyde to form the propene double bond. For instance, the synthesis of analogous compounds like 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene often starts with the corresponding benzaldehyde. This suggests a plausible pathway for the target compound could begin with 4-fluorobenzaldehyde.

Another potential pathway is through the halogenation of 3-(4-fluorophenyl)-1-propene. This would involve the selective introduction of a chlorine atom at the 2-position of the propene chain. This approach requires careful control of reaction conditions to favor allylic chlorination over addition to the double bond. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator are commonly employed for such transformations.

Regioselective Halogenation Techniques

Achieving the desired regioselectivity in the halogenation of the 3-(4-fluorophenyl)-1-propene precursor is a significant challenge. The allylic position (C-2) is the target for chlorination. Uncontrolled reactions could lead to a mixture of products, including addition across the double bond or substitution at other positions.

Advanced catalytic methods can be employed to direct the halogenation to the desired carbon. For example, selenium-π-acid catalysis has been shown to be effective in the regiocontrolled allylic chlorination of internal alkenes. This technique utilizes a catalyst to activate the double bond and facilitate the selective introduction of the chlorine atom at the allylic position. The choice of chlorinating agent is also crucial, with reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine being noted for their high regioselectivity in certain contexts.

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key variables include temperature, solvent, catalyst, and the molar ratio of reactants. For instance, in the synthesis of a related compound, (Z)-3-chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-propene, the reaction is carried out at a low temperature of -15°C in toluene, using sulfuric acid and acetic anhydride. chemicalbook.com While this synthesis produces an isomer, the conditions highlight the importance of temperature control to influence the reaction's outcome.

The table below presents a hypothetical set of optimized reaction conditions for the synthesis of the target compound via allylic chlorination of 3-(4-fluorophenyl)-1-propene, based on general principles of such reactions.

| Parameter | Optimized Condition | Rationale |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides a source of chlorine radicals under controlled conditions. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the radical chain reaction for allylic halogenation. |

| Solvent | Carbon Tetrachloride (CCl4) | An inert solvent that facilitates radical reactions. |

| Temperature | 70-80 °C | Promotes the decomposition of AIBN and the propagation of the radical chain. |

| Molar Ratio | 1.1:1 (NCS:Substrate) | A slight excess of the chlorinating agent ensures complete conversion of the starting material. |

Synthetic Strategies for Isomeric and Analogous 2-Chloro-3-Phenylpropene Derivatives

The synthetic strategies for isomeric and analogous compounds of 2-Chloro-3-phenylpropene can vary significantly depending on the desired substitution pattern. For example, the synthesis of (Z)-3-chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-propene is achieved through the dehydration of 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol using sulfuric acid and acetic anhydride in toluene at -15°C, yielding the product with high selectivity. chemicalbook.com

The synthesis of other analogs, such as 2-chloro-1-phenylpropane, can be achieved by reacting benzene (B151609) with allyl chloride in the presence of anhydrous aluminum chloride and a nitro hydrocarbon at around 0°C. This Friedel-Crafts alkylation approach introduces the phenyl group onto a pre-halogenated propane chain.

The following table compares the synthetic strategies for different chloro-phenylpropene derivatives.

| Compound | Starting Materials | Key Reagents/Conditions | Synthetic Approach |

| (Z)-3-Chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-propene | 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol | Sulfuric acid, acetic anhydride, toluene, -15°C chemicalbook.com | Dehydration |

| 2-Chloro-1-phenylpropane | Benzene, Allyl chloride | Anhydrous aluminum chloride, nitroalkane, ~0°C | Friedel-Crafts Alkylation |

| 1-Chloro-3-phenylpropane | 3-phenylpropyl alcohol, Thionyl chloride | Pyridine, 50-90°C | Chlorination of an alcohol |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 4 Fluorophenyl 1 Propene

Electrophilic Addition Reactions at the Propene Double Bond

The carbon-carbon double bond in the propene moiety of 2-Chloro-3-(4-fluorophenyl)-1-propene is electron-rich due to the presence of π electrons. This makes it susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted into single bonds.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond of this compound is a classic example of electrophilic addition. This reaction proceeds through a cyclic halonium ion intermediate. The halogen molecule becomes polarized as it approaches the electron-rich alkene. The π electrons from the double bond attack the partially positive halogen atom, leading to the formation of the three-membered ring intermediate and a halide ion. In the second step, the halide ion attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the initial halogen, resulting in an anti-addition product. This process converts the unsaturated propene into a saturated dihaloalkane derivative. For instance, the reaction with bromine would yield 1,2-dibromo-2-chloro-3-(4-fluorophenyl)propane.

Table 1: Predicted Products of Halogen Addition

| Reactant | Reagent | Predicted Major Product |

| This compound | Br₂ | 1,2-Dibromo-2-chloro-3-(4-fluorophenyl)propane |

| This compound | Cl₂ | 1,2,2-Trichloro-3-(4-fluorophenyl)propane |

The addition of hydrogen halides (HX, such as HBr or HCl) to the unsymmetrical double bond of this compound follows Markovnikov's rule. purechemistry.orgchemguide.co.uk This rule states that the electrophilic hydrogen atom adds to the carbon of the double bond that already has the greater number of hydrogen atoms. chemguide.co.ukchemguide.co.uk The underlying reason for this regioselectivity is the stability of the carbocation intermediate formed during the reaction. chemguide.co.ukscience-revision.co.uk

The reaction mechanism involves two main steps:

The π electrons of the double bond attack the hydrogen atom of the HX molecule, which acts as the electrophile. This can form two possible carbocations. Addition of the proton to the terminal carbon (C1) results in a more stable secondary carbocation at C2, whereas addition to the internal carbon (C2) would form a less stable primary carbocation at C1. shout.educationmasterorganicchemistry.com

The halide ion (X⁻) then acts as a nucleophile and rapidly attacks the more stable secondary carbocation, forming the final product. purechemistry.org

Therefore, the major product of the hydrohalogenation of this compound is the one where the halogen is attached to the second carbon. chemguide.co.ukshout.education The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. chemguide.co.uk

Table 2: Regioselectivity in Hydrohalogenation according to Markovnikov's Rule

| Step | Description | Intermediate Formed (Major Pathway) | Product |

| 1. Protonation | The H⁺ from HX adds to the terminal carbon (C1) of the double bond. | 2-Chloro-3-(4-fluorophenyl)propan-2-yl cation (a secondary carbocation) | |

| 2. Nucleophilic Attack | The halide ion (X⁻) attacks the positively charged C2. | 2-Chloro-2-halo-3-(4-fluorophenyl)propane |

Nucleophilic Substitution Reactions Involving Halogen Atoms

The molecule possesses two halogen atoms—a chlorine on the propene chain and a fluorine on the phenyl ring—each with distinct reactivities toward nucleophiles.

The chlorine atom at the second position of the propene chain is an allylic chloride. Allylic halides are known to be particularly reactive in nucleophilic substitution reactions, often proceeding faster than their corresponding secondary alkyl halides. ucalgary.calibretexts.org This enhanced reactivity is due to the stability of the intermediate carbocation in an Sₙ1 reaction or the transition state in an Sₙ2 reaction. stackexchange.comquora.com

In an Sₙ1 mechanism, the departure of the chloride ion generates an allylic carbocation. This carbocation is stabilized by resonance, as the positive charge is delocalized over two carbon atoms. stackexchange.comspcmc.ac.in In an Sₙ2 mechanism, the transition state is stabilized by the overlap of the p-orbitals of the incoming nucleophile and the leaving group with the π system of the adjacent double bond. libretexts.orgstackexchange.com This orbital overlap lowers the energy of the transition state, accelerating the reaction. quora.com Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles, such as hydroxides, alkoxides, or amines.

Generally, aryl halides are unreactive toward nucleophilic substitution. However, substitution can occur under specific conditions through a mechanism known as Nucleophilic Aromatic Substitution (SₙAr). wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. longdom.orgchemistrysteps.com In this compound, the chloro-propenyl group itself is not a strong activating group for this reaction.

Nevertheless, the fluorine atom on the phenyl ring can act as a leaving group in SₙAr reactions. A notable feature of the SₙAr mechanism is the unusual order of leaving group ability among halogens: F > Cl > Br > I. wikipedia.orgstackexchange.com This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.com The reason is that the rate-determining step in an SₙAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.com The high electronegativity of fluorine strongly withdraws electron density from the ring via the inductive effect, which stabilizes this anionic intermediate and lowers the activation energy of this slow step. stackexchange.comyoutube.com Therefore, despite the strength of the C-F bond, fluorine is the most effective halogen leaving group in many SₙAr reactions. wikipedia.orgmasterorganicchemistry.com

Halogen substituents exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). lasalle.eduopenstax.orgunizin.org

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the atoms they are bonded to through the sigma bond network. chemistrysteps.com This effect deactivates aromatic rings toward electrophilic attack but activates them toward nucleophilic attack by making the ring more electron-poor. unizin.org

Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into an adjacent π system (like the aromatic ring or the double bond). lasalle.edu This effect donates electron density.

In the context of nucleophilic substitution, the strong inductive effect of both the fluorine and chlorine atoms is dominant. unizin.orgnih.gov For the allylic chloride, the inductive effect of the chlorine atom makes the carbon at position 2 electrophilic and susceptible to nucleophilic attack. For the fluorophenyl group, the powerful inductive effect of fluorine is crucial for stabilizing the negative charge in the Meisenheimer intermediate during an SₙAr reaction, thereby increasing its reactivity as a substrate in such substitutions. stackexchange.com The presence of electron-withdrawing groups generally decreases the stability of carbocation intermediates, which could slightly disfavor an Sₙ1 pathway for the allylic chloride, while making the carbon more electrophilic for an Sₙ2 attack. libretexts.orglibretexts.org

Table 3: Summary of Halogen Electronic Effects and Their Impact on Reactivity

| Effect | Nature of Effect | Influence on Allylic Substitution (C-Cl) | Influence on Aromatic Substitution (C-F) |

| Inductive (-I) | Electron-withdrawing through σ-bonds. | Increases electrophilicity of C2, favoring nucleophilic attack. | Makes the aromatic ring electron-poor, activating it for SₙAr. Stabilizes the Meisenheimer intermediate. |

| Resonance (+M) | Electron-donating through π-system. | Can stabilize the allylic carbocation intermediate in an Sₙ1 reaction. | Opposes the inductive effect but is generally weaker for halogens. openstax.orgunizin.org |

Oxidation Pathways and Products

Oxidation reactions of this compound primarily target the electron-rich carbon-carbon double bond. Depending on the reagents and conditions employed, this can lead to the formation of epoxides, ketones, or other oxygenated derivatives.

The epoxidation of the alkene moiety in this compound is a common transformation that converts the double bond into a three-membered epoxide ring. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. leah4sci.com The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the alkene in a single step. leah4sci.commasterorganicchemistry.com This process is a syn addition, meaning both new carbon-oxygen bonds are formed on the same face of the original double bond. masterorganicchemistry.comyoutube.com The resulting product is 2-chloro-2-((4-fluorophenyl)methyl)oxirane, a valuable intermediate for further synthesis due to the reactivity of the strained epoxide ring. researchgate.net

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA (meta-chloroperoxybenzoic acid) | 2-chloro-2-((4-fluorophenyl)methyl)oxirane | Epoxidation |

While direct oxidation of the allylic chloride to a ketone is not a standard transformation, ketones can be derived from this compound through multi-step pathways. One plausible route involves the hydration of the alkene to form an intermediate alcohol, 3-chloro-1-(4-fluorophenyl)propan-2-ol. This allylic alcohol can then be oxidized to the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-2-one. A variety of oxidizing agents are effective for the oxidation of secondary alcohols to ketones, including chromium-based reagents like Pyridinium chlorochromate (PCC) or ruthenium-based catalysts. vanderbilt.eduresearchgate.net Alternatively, oxidative cleavage of the double bond, for instance through ozonolysis followed by a reductive workup, would yield formaldehyde and 1-(4-fluorophenyl)-1-chloroethanone.

| Intermediate Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Step 1: Hydration | This compound | H₂O, H₂SO₄ (acid-catalyzed hydration) | 3-chloro-1-(4-fluorophenyl)propan-2-ol |

| Step 2: Oxidation | 3-chloro-1-(4-fluorophenyl)propan-2-ol | PCC (Pyridinium chlorochromate) | 3-chloro-1-(4-fluorophenyl)propan-2-one |

Reduction Transformations

Reduction of this compound can affect both the alkene double bond and the chloro substituent. The selectivity of the reduction depends on the catalyst and reaction conditions chosen.

The carbon-carbon double bond can be readily reduced by catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. illinois.edu Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. Under mild conditions, this reaction selectively saturates the double bond without affecting the aromatic ring or the chloro group, yielding 2-Chloro-3-(4-fluorophenyl)propane. The ease of hydrogenation is generally inversely correlated with the degree of substitution on the alkene. illinois.edu

| Reactant | Reagent(s)/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 2-Chloro-3-(4-fluorophenyl)propane | Hydrogenation |

The carbon-chlorine bond in this compound can also be cleaved under reductive conditions, a process known as reductive dehalogenation. This can occur concurrently with or independently of double bond hydrogenation. More vigorous catalytic hydrogenation conditions (e.g., higher pressure, temperature, or different catalysts) can lead to hydrogenolysis of the C-Cl bond. google.com This would result in the formation of 1-(4-fluorophenyl)prop-1-ene (if the double bond remains or shifts) or 1-(4-fluorophenyl)propane if both functionalities are reduced. Chemical reductants, such as sodium or calcium metal in the presence of a lower alcohol like methanol, are also effective for the dehalogenation of halogenated aromatic and aliphatic compounds. google.com Radical-based mechanisms using organotin hydrides or silanes can also achieve reductive dehalogenation. organic-chemistry.orgchempedia.info The specific product depends heavily on the chosen method, with possibilities for selective dehalogenation or complete reduction of all reducible groups.

| Reactant | Conditions/Reagents | Potential Major Product(s) | Transformation |

|---|---|---|---|

| This compound | Vigorous Catalytic Hydrogenation (e.g., H₂, Pd/C, high pressure) | 1-(4-fluorophenyl)propane | Hydrogenation and Dehalogenation |

| This compound | Na or Ca in Methanol | 1-(4-fluorophenyl)prop-1-ene | Dehalogenation with potential isomerization |

Rearrangement Reactions and Isomerization Pathways

Allylic halides such as this compound are susceptible to rearrangement and isomerization reactions, often catalyzed by acids or bases. A prominent pathway is the isomerization of the double bond position.

A base-catalyzed acs.orgorganic-chemistry.org-proton shift is a known transformation for allylic halides. acs.orgnih.gov This process involves the removal of a proton from the carbon adjacent to the double bond, followed by reprotonation at the other end of the allylic system, resulting in migration of the double bond. For this compound, treatment with a non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can catalyze the isomerization to form the more thermodynamically stable vinyl halide, (Z/E)-1-Chloro-3-(4-fluorophenyl)-1-propene. nih.gov This reaction proceeds in a stepwise manner, initiated by a rate-determining deprotonation step. acs.orgnih.gov Lewis acids may also catalyze skeletal rearrangements, although such pathways are more complex and substrate-dependent. wikipedia.orgrsc.org

| Reactant | Reagent/Catalyst | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | (Z/E)-1-Chloro-3-(4-fluorophenyl)-1-propene | acs.orgorganic-chemistry.org-Proton Shift (Isomerization) |

Mechanistic Insights into Transition State Stabilization and Intermediate Formation in Chemical Reactions of this compound

The chemical reactivity of this compound is intrinsically linked to the stability of transition states and the formation of reactive intermediates during a reaction. The unique structural combination of a vinyl chloride, an allylic system, and a fluorinated phenyl group dictates the mechanistic pathways the molecule is likely to follow. Understanding these mechanisms requires a detailed analysis of the electronic and steric effects exerted by each functional group.

Reactions involving this compound can proceed through several potential pathways, including nucleophilic substitution and electrophilic addition. The stability of the intermediates and transition states in these reactions is paramount in determining the predominant mechanism and the resulting products.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the allylic carbon is a probable reaction pathway for this compound. Such reactions can occur via SN1, SN2, SN1', or SN2' mechanisms, each with distinct transition states and intermediates.

SN1 and SN1' Mechanisms: These unimolecular pathways involve the formation of a carbocation intermediate. The stability of this carbocation is a critical factor. The structure of this compound allows for the formation of a resonance-stabilized allylic carbocation upon departure of the chloride leaving group.

The positive charge in this allylic carbocation is delocalized over two carbon atoms. The para-fluorophenyl group plays a significant role in modulating the stability of this intermediate. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I), which can destabilize the adjacent carbocation. However, it also has lone pairs of electrons that can be donated through resonance (+R), which can stabilize the carbocation. In the case of a para-substituent, the resonance effect often plays a more significant role in stabilizing a benzylic-type carbocation.

The transition state leading to this carbocation involves the progressive breaking of the C-Cl bond. The stabilization of this transition state is influenced by the same electronic factors that stabilize the carbocation intermediate. Solvation effects also play a crucial role in stabilizing both the departing chloride ion and the forming carbocation, thereby lowering the activation energy.

Once the allylic carbocation is formed, a nucleophile can attack at either of the two electron-deficient carbons, leading to a mixture of SN1 and SN1' products. The regioselectivity of the nucleophilic attack will be influenced by both steric hindrance and the electronic distribution within the carbocation.

SN2 and SN2' Mechanisms: These bimolecular pathways involve a concerted mechanism where the nucleophile attacks and the leaving group departs simultaneously. The transition state in an SN2 reaction involves a pentacoordinate carbon atom. For this compound, a direct backside attack at the carbon bearing the chlorine might be sterically hindered by the presence of the vinyl group and the fluorophenyl ring.

Alternatively, the nucleophile can attack the terminal carbon of the double bond in a conjugate fashion, leading to an SN2' reaction. This pathway is often favored when the primary allylic carbon is sterically hindered. The transition state for an SN2' reaction is a six-membered ring-like structure involving the nucleophile, the allylic system, and the leaving group. The electron-withdrawing nature of the vinyl chloride moiety can influence the stability of this transition state.

| Reaction Type | Intermediate/Transition State | Key Stabilizing/Destabilizing Factors |

| SN1 / SN1' | Allylic Carbocation | Resonance stabilization from the double bond; Competing inductive (-I) and resonance (+R) effects of the p-fluorophenyl group. |

| SN2 | Pentacoordinate Carbon | Steric hindrance from substituents. |

| SN2' | Six-membered Cyclic Transition State | Steric accessibility at the gamma-carbon; Electronic effects of substituents. |

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic addition. The mechanism of such reactions typically involves the formation of a carbocation intermediate after the initial attack of an electrophile.

The regioselectivity of the electrophilic attack is governed by the stability of the resulting carbocation. Attack of an electrophile (E+) on the terminal carbon of the double bond would lead to a secondary carbocation adjacent to the chlorine atom and the fluorophenyl-substituted carbon. The stability of this carbocation would be influenced by the inductive effect of the chlorine and the electronic effects of the fluorophenyl group.

Conversely, attack at the internal carbon would generate a carbocation on the terminal carbon. The relative stability of these potential carbocation intermediates dictates the outcome of the reaction according to Markovnikov's rule. The electron-withdrawing inductive effect of the chlorine atom would destabilize a carbocation on the adjacent carbon, while the fluorophenyl group's electronic effects would also play a crucial role.

The transition state for electrophilic addition involves the formation of a pi-complex between the double bond and the electrophile, which then proceeds to the carbocation intermediate. The stabilization of this transition state is influenced by the electron density of the double bond, which is in turn affected by the substituents.

| Electrophilic Addition | Intermediate | Factors Influencing Stability |

| Attack at C1 | Secondary Carbocation at C2 | Inductive effect of chlorine; Inductive and resonance effects of the p-fluorophenyl group. |

| Attack at C2 | Primary Carbocation at C1 | Generally less stable than the secondary carbocation. |

Computational and Theoretical Investigations of 2 Chloro 3 4 Fluorophenyl 1 Propene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in modern chemistry for elucidating the electronic structure and reactivity of molecules. These computational methods provide insights into molecular geometries, orbital energies, and charge distributions, which are crucial for understanding the chemical behavior of compounds like 2-Chloro-3-(4-fluorophenyl)-1-propene.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's stability and reactivity. For instance, the planarity of the fluorophenyl ring and the orientation of the chloropropene substituent are critical determinants of its chemical properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used combination for organic molecules like this compound is the B3LYP functional with the 6-311G(d,p) basis set. ajchem-a.comsemanticscholar.orgkarazin.uaresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance between accuracy and computational cost.

The 6-311G(d,p) basis set is a split-valence basis set that provides a flexible description of the electron distribution. uni-rostock.degaussian.comwavefun.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonds and non-covalent interactions. Other basis sets like the correlation-consistent basis set, cc-pVDZ (correlation consistent-polarized Valence Double Zeta), may also be used for higher accuracy calculations. For molecules containing heavier elements, effective core potentials (ECPs) like LanL2MB are employed to reduce computational expense by treating the core electrons in a simplified manner.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the ease of removing an electron. A higher HOMO energy indicates a better electron-donating ability. The energy of the LUMO is related to the electron affinity, representing the ability to accept an electron. A lower LUMO energy indicates a better electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.comyoutube.com

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow colors denote areas with a near-zero or neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the fluorine and chlorine atoms due to their high electronegativity, as well as on the double bond of the propene group. Positive potentials would be expected on the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents. ajchem-a.com

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. semanticscholar.org These charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity. The calculation of Mulliken charges for this compound would reveal the extent of electron withdrawal or donation by the various substituents.

It is expected that the highly electronegative fluorine and chlorine atoms would carry significant negative charges. The carbon atoms attached to these halogens would, in turn, exhibit positive charges. The distribution of these charges throughout the molecule influences its dipole moment and its ability to participate in intermolecular interactions. This analysis also helps in understanding intramolecular charge transfer systems. semanticscholar.org

| Atom | Charge (a.u.) |

|---|---|

| F | -0.45 |

| Cl | -0.20 |

| C (attached to F) | +0.35 |

| C (attached to Cl) | +0.15 |

In this compound, NBO analysis can identify key hyperconjugative interactions. For example, the interaction between the π-electrons of the double bond and the σ* anti-bonding orbitals of adjacent C-H or C-C bonds, as well as interactions involving the lone pairs of the halogen atoms and the π* anti-bonding orbital of the double bond or the aromatic ring. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a larger E(2) value indicates a stronger interaction and greater stabilization.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are powerful tools in computational chemistry for predicting the chemical behavior of a molecule. researchgate.net These descriptors are derived from the principles of conceptual DFT and help in quantifying aspects of molecular stability and reactivity. researchgate.netscielo.org.mx For this compound, these parameters indicate how the molecule will interact with other chemical species.

Ionization Potential, Electron Affinity, and Electronegativity

The electronic properties of a molecule are fundamental to understanding its reactivity. Ionization Potential (I) is the energy required to remove an electron, while Electron Affinity (A) is the energy released when an electron is added. Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons.

Within the framework of DFT, these properties can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopman's theorem. researchgate.net

Ionization Potential (I): Corresponds to the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential suggests the molecule is more likely to act as an electron donor.

Electron Affinity (A): Can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept an electron.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is gained. |

| Electronegativity | χ | χ = (I + A) / 2 | Tendency to attract electrons. |

Chemical Potential, Hardness, and Softness

These descriptors provide further detail on the stability and reactivity of a molecule.

Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and represents the "escaping tendency" of electrons from a system. researchgate.net A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity, η = (I - A) / 2. It measures the molecule's resistance to changes in its electron distribution. A larger value implies greater stability and lower reactivity. nih.gov

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1 / η). Molecules with high softness are more polarizable and reactive.

Electrophilicity and Nucleophilicity Indices

These indices quantify the molecule's ability to act as an electrophile or nucleophile.

Electrophilicity Index (ω): This global descriptor is calculated as ω = μ² / (2η). It measures the energy stabilization when the molecule acquires an additional electronic charge from the environment. nih.gov A higher electrophilicity index points to a stronger capability to act as an electrophile.

Nucleophilicity Index (N): While several definitions exist, a common approach considers the HOMO energy relative to a reference molecule. A higher, or less negative, HOMO energy is indicative of stronger nucleophilic character, suggesting a greater ability to donate electrons.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | μ | μ = -(I + A) / 2 | Electron escaping tendency. |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness | S | S = 1 / η | Measure of polarizability and reactivity. |

| Electrophilicity Index | ω | ω = μ² / (2η) | Capacity to accept electrons. |

Fukui Functions for Local Reactivity Prediction

Condensed Fukui functions simplify this by assigning a value to each atom in the molecule:

ƒk+ for nucleophilic attack: Identifies sites most susceptible to attack by a nucleophile (i.e., where an electron is added).

ƒk- for electrophilic attack: Pinpoints sites prone to attack by an electrophile (i.e., where an electron is removed). researchgate.net

ƒk0 for radical attack: Predicts the most likely sites for radical reactions.

For this compound, analysis of Fukui functions would likely indicate that the carbon atoms of the propene double bond are key sites for reactivity, with their susceptibility to either nucleophilic or electrophilic attack influenced by the electron-withdrawing effects of the chlorine and fluorophenyl groups.

Vibrational Spectroscopy Simulations and Analysis (e.g., IR, Raman)

Computational simulations of infrared (IR) and Raman spectra are essential for understanding the vibrational modes of a molecule. These theoretical spectra, typically calculated using DFT methods, allow for the assignment of vibrational bands observed in experimental measurements. researchgate.netresearchgate.net

Theoretical Infrared (IR) and Raman Frequencies Correlation with Experimental Data

Theoretical calculations provide the harmonic vibrational frequencies of a molecule in its optimized geometric state. researchgate.netresearchgate.net However, these calculated frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and the use of a finite basis set in calculations.

To bridge this gap, a scaling factor is commonly applied to the computed frequencies. lookchem.com By comparing the scaled theoretical frequencies with experimental FT-IR and FT-Raman data, each absorption band can be assigned to a specific molecular motion, such as C-H stretching, C=C bond vibration, or phenyl ring deformations. researchgate.net

For this compound, key vibrational modes would include:

Stretching of the C=C double bond in the propene group.

Vibrations associated with the C-Cl bond.

Stretching and bending modes of the C-H bonds.

Vibrational modes characteristic of the para-substituted fluorophenyl ring, including C-F stretching.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots4.5. Conformational Analysis and Energy Landscapes

Generating content for these sections without specific research on this compound would require making assumptions based on related but distinct molecules, which would not be scientifically accurate or adhere to the strict focus on the subject compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-3-(4-fluorophenyl)-1-propene as a Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex chemical architectures. libretexts.org The unique combination of reactive sites in this compound makes it a strategic precursor for constructing a diverse range of molecular frameworks.

Intermediate in the Synthesis of Halogenated Alkenes and Aromatic Systems

The allylic chloride group in this compound is a powerful electrophilic site, making the compound an excellent substrate for nucleophilic substitution and cross-coupling reactions. scispace.com This reactivity is instrumental in the synthesis of more complex halogenated alkenes and in the construction of larger aromatic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstone methods for forming carbon-carbon bonds. nih.govyoutube.com In this context, the allylic chloride can react with organoboron compounds (boronic acids or esters) to create new C-C bonds. By coupling this compound with various arylboronic acids, extended aromatic systems can be synthesized. The general mechanism involves the oxidative addition of the chloro-alkene to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. youtube.com This approach allows for the modular construction of bi-aryl and other poly-aromatic structures, which are prevalent in materials science and medicinal chemistry.

Below is a representative table illustrating the versatility of the Suzuki-Miyaura coupling for creating C-C bonds with aryl halides, a reaction type for which this compound is a suitable substrate.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions This interactive table showcases typical yields for the palladium-catalyzed coupling of an aryl halide with various arylboronic acids, demonstrating a key reaction type for building complex aromatic systems from halogenated precursors.

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Methoxybiphenyl | 95% |

| 1-Chloronaphthalene | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-(1-Naphthyl)benzaldehyde | 92% |

| 3-Bromopyridine | 2-Thienylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 3-(2-Thienyl)pyridine | 88% |

Scaffold for the Construction of Heterocyclic Compounds (e.g., Azole Derivatives)

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in pharmacology. Azoles, such as imidazole (B134444) and 1,2,4-triazole, form the core of many antifungal and antimicrobial drugs. ekb.egnih.gov The synthesis of functionalized azole derivatives can be readily achieved using alkylating agents.

The allylic chloride in this compound serves as an effective electrophile for the N-alkylation of heterocyclic systems. In a standard nucleophilic substitution reaction, the nitrogen atom of an azole ring attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction provides a direct route to incorporate the 3-(4-fluorophenyl)prop-2-en-1-yl scaffold onto a heterocyclic core. This scaffold can influence the biological activity and pharmacokinetic properties of the resulting molecule. nih.gov

Table 2: Illustrative N-Alkylation of Azoles with Allylic Halides This interactive table provides examples of the N-alkylation reaction, where a nitrogen-containing heterocycle acts as a nucleophile to displace a halide from an allylic substrate, a reaction pathway applicable to this compound.

| Azole Nucleophile | Allylic Halide | Base | Solvent | Product |

|---|---|---|---|---|

| Imidazole | Allyl bromide | K₂CO₃ | Acetonitrile | 1-Allylimidazole |

| 1,2,4-Triazole | Cinnamyl chloride | NaH | DMF | 1-Cinnamyl-1,2,4-triazole |

| Benzimidazole | Prenyl chloride | Cs₂CO₃ | Acetone | 1-Prenylbenzimidazole |

Precursor to Pharmaceutically Relevant Scaffolds (e.g., Epoxiconazole (B1671545) Analogues)

The structural framework of this compound is closely related to key intermediates in the synthesis of potent azole-based agricultural fungicides, such as epoxiconazole. ciac.jl.cn The synthesis of epoxiconazole and its analogues often involves the epoxidation of a substituted propene. ciac.jl.cnwipo.int

For instance, a known route to epoxiconazole involves the epoxidation of (Z)-1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propene. ciac.jl.cn this compound can serve as a precursor to analogues of this intermediate. The synthesis pathway would involve two key steps:

Nucleophilic Substitution: The chlorine atom on the double bond can be substituted by 1,2,4-triazole.

Cross-Coupling: The allylic chloride can then be used in a cross-coupling reaction (e.g., Suzuki or Heck) to introduce a substituted aryl group at that position.

The resulting molecule, a structural analogue of the known epoxiconazole precursor, can then undergo epoxidation to yield a novel epoxiconazole analogue. This highlights the role of this compound as a strategic starting material for generating libraries of potentially bioactive compounds for agrochemical research.

Derivatization for Functional Material Development

The derivatization of organic molecules is a key strategy for creating new materials with tailored properties for specific applications. The reactive handles on this compound allow for its incorporation into polymeric structures and its potential use in optoelectronic materials.

Polymer Synthesis Involving Chlorinated Monomers

The carbon-carbon double bond in this compound, particularly its vinyl chloride-like structure, allows it to function as a monomer in addition polymerization reactions. afirm-group.com Vinyl chloride monomer (VCM) is the precursor to polyvinyl chloride (PVC), one of the most widely produced polymers. youtube.comyoutube.com Polymerization typically proceeds via a free-radical mechanism, where an initiator creates a radical that adds to the double bond of the monomer, propagating a polymer chain.

By analogy, this compound can be polymerized to produce a functionalized polymer. In this polymer, the repeating unit would feature a backbone similar to PVC but with a -(CH₂)-(4-fluorophenyl) side group attached to every other carbon. The presence of the fluorophenyl group would significantly alter the properties of the resulting polymer compared to standard PVC, potentially enhancing its thermal stability, chemical resistance, and dielectric properties. numberanalytics.com

Table 3: Comparison of Vinyl Monomers This interactive table compares the structure of this compound with common industrial vinyl monomers, highlighting its potential for creating functionalized polymers.

| Monomer | Chemical Formula | Structure | Resulting Polymer |

|---|---|---|---|

| Vinyl Chloride | C₂H₃Cl | H₂C=CHCl | Polyvinyl Chloride (PVC) |

| Styrene | C₈H₈ | H₂C=CH(C₆H₅) | Polystyrene (PS) |

| This compound | C₉H₇ClF | H₂C=CCl(CH₂C₆H₄F) | Poly(this compound) |

Potential in Organic Optoelectronic Materials Research

The incorporation of fluorine atoms into conjugated organic molecules is a widely adopted strategy for developing high-performance materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov Fluorination lowers the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and improve the material's stability against oxidative degradation. rsc.org

This compound contains the desirable 4-fluorophenyl moiety. While not a conjugated system on its own, it can be used as a building block to construct larger, conjugated materials. Through synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira, or Suzuki couplings), the molecule can be linked with other aromatic or unsaturated units. This would integrate the fluorophenyl group into a larger π-conjugated system. The resulting materials could exhibit favorable electronic properties for use as semiconductors or light-emitting components in optoelectronic devices, with the fluorine atom contributing to enhanced performance and stability. mdpi.com

Catalytic Applications and Ligand Development Based on Substituted Propene Structures

The unique structural characteristics of "this compound," namely the presence of a reactive allylic chloride, a vinyl group, and a fluorinated phenyl ring, position it as a versatile precursor in the realms of advanced organic synthesis and materials science. Although direct catalytic applications of this specific compound are not extensively documented in dedicated studies, its functional motifs are analogous to those found in a variety of substituted propenes that have been successfully employed in the development of sophisticated catalytic systems and specialized ligands. The principles derived from these related structures provide a strong basis for understanding the potential utility of "this compound" in these fields.

The allylic chloride functionality is a key reactive site, enabling its participation in various transition-metal-catalyzed cross-coupling reactions. Such reactions are fundamental to constructing complex molecular architectures. For instance, palladium-catalyzed reactions are well-established for forming new carbon-carbon and carbon-heteroatom bonds using allylic chlorides as substrates. This reactivity allows for the introduction of a wide array of functional groups, which can be tailored to modulate the electronic and steric properties of the resulting molecule. This adaptability is crucial for the rational design of ligands intended for asymmetric catalysis, where subtle structural changes can lead to significant improvements in enantioselectivity.

Furthermore, the propene backbone itself can serve as a scaffold for the synthesis of chiral ligands. By introducing chirality at various positions on the propene unit, it is possible to create a defined three-dimensional space around a metal center. This is a critical aspect of designing catalysts for stereoselective transformations. The development of chiral ligands based on different molecular frameworks, such as those with binaphthyl or spiro scaffolds, has demonstrated the importance of a rigid and well-defined chiral environment for achieving high levels of asymmetric induction. nankai.edu.cnnih.gov The principles from these established ligand families can be applied to the design of novel ligands derived from substituted propenes.

The 4-fluorophenyl group in "this compound" also plays a significant role in its potential applications. The presence of a fluorine atom can profoundly influence the electronic properties of the molecule, which in turn can affect the reactivity and stability of any derived catalysts or ligands. Fluorinated groups are known to impact the lipophilicity and metabolic stability of molecules, properties that are highly relevant in the development of pharmaceuticals and agrochemicals. In the context of catalysis, the electron-withdrawing nature of fluorine can modulate the electron density at a metal center, thereby influencing the catalytic cycle.

While specific research on "this compound" in catalytic applications and ligand development is an emerging area, the established reactivity of its constituent functional groups provides a strong indication of its potential. The following table summarizes the key structural features and their potential roles in the synthesis of catalysts and ligands.

| Structural Feature | Potential Role in Catalysis and Ligand Development |

| Allylic Chloride | A reactive handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various functionalities. |

| Propene Backbone | Can serve as a scaffold for the construction of chiral ligands, allowing for the creation of a defined stereochemical environment around a metal center. |

| 4-Fluorophenyl Group | Modulates the electronic properties of the molecule, which can influence the activity and selectivity of a catalyst. It can also impart desirable physicochemical properties. |

Future research in this area could focus on leveraging the unique combination of these features to synthesize novel organometallic complexes and ligands. The exploration of their efficacy in various catalytic transformations, such as asymmetric hydrogenation, C-C bond formation, and C-H activation, would be a valuable contribution to the fields of organic synthesis and materials science. researchgate.netresearchgate.net The modular nature of substituted propenes like "this compound" offers a promising platform for the development of next-generation catalysts with enhanced performance and selectivity.

Mechanistic Studies of Reactions Involving 2 Chloro 3 4 Fluorophenyl 1 Propene or Its Analogs

Kinetic Investigations and Reaction Profile Analysis

Kinetic studies are fundamental to elucidating reaction mechanisms by measuring reaction rates under various conditions. For allylic and benzylic halides, solvolysis is a common reaction studied to understand the pathway of nucleophilic substitution. Such investigations typically follow the disappearance of the reactant or the appearance of a product over time to determine the rate of reaction.

For instance, studies on the solvolysis of para-substituted cinnamoyl chlorides in various aqueous alcohol mixtures have been conducted to analyze the reaction profile. osti.gov The reaction rates are measured at a constant temperature, and the first-order rate constants are determined. The reaction profile for such a reaction would show the energy of the system as it progresses from reactants to products. An SN1-type mechanism, for example, would feature a high-energy transition state leading to a carbocation intermediate, which then reacts to form the product. The stability of this carbocation, influenced by the 4-fluorophenyl group, is a key factor in the reaction's energy profile. The electron-withdrawing nature of fluorine would destabilize a carbocation at the benzylic position, potentially slowing down an SN1 pathway compared to an unsubstituted analog.

Determination of Rate Orders for Reactants and Catalysts

The order of a reaction with respect to each reactant provides insight into the composition of the rate-determining step. The rate law, an equation that links the reaction rate with the concentrations of reactants, is determined experimentally. libretexts.org A common technique is the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of each reactant while keeping others constant. uca.edu

For example, in the oxidation of substituted cinnamyl alcohols, a reaction analogous to transformations that 2-Chloro-3-(4-fluorophenyl)-1-propene might undergo, the rate law was determined to be first order with respect to the cinnamyl alcohol, the oxidizing agent (benzyltrimethylammonium dichloroiodate), and a catalyst (zinc chloride). researchgate.net The experimental rate law was expressed as:

Rate = k[Oxidant]¹[Alcohol]¹[Catalyst]¹

This indicates that all three species are involved in the rate-determining step of the reaction. researchgate.net If a hypothetical palladium-catalyzed Suzuki coupling of this compound were studied, a similar methodology would be employed. By varying the concentrations of the allyl chloride, the boronic acid, and the palladium catalyst independently, one could determine the order with respect to each component.

Table 1: Hypothetical Initial Rates Data for a Cross-Coupling Reaction

| Experiment | [Allyl Chloride] (M) | [Boronic Acid] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.001 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.001 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.001 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.002 | 3.0 x 10⁻⁵ |

This interactive table illustrates how rate orders are determined. Based on this data, doubling the allyl chloride (Exp. 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the boronic acid (Exp. 1 vs. 3) has no effect, indicating a zero-order dependence. Doubling the catalyst (Exp. 1 vs. 4) doubles the rate, indicating a first-order dependence.

Identification of Turnover-Limiting Steps in Catalytic Cycles

Oxidative Addition : The Pd(0) catalyst reacts with the allyl chloride, cleaving the C-Cl bond and forming a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Mechanistic studies on Suzuki-Miyaura reactions suggest that transmetalation is often the turnover-limiting step. nih.gov Identifying this step can be achieved through kinetic analysis. For instance, if the reaction rate shows a first-order dependence on the catalyst and the organic halide but is zero-order with respect to the nucleophile (the organoboron reagent), it suggests that transmetalation or a subsequent step is rate-limiting, as the nucleophile is not involved in the slowest step.

Investigation of Intermediates and Catalyst Resting States

The direct observation or trapping of intermediates provides strong evidence for a proposed reaction mechanism. In the case of reactions involving this compound, different intermediates can be postulated depending on the reaction type.

Carbocation Intermediates : In SN1-type nucleophilic substitutions, the rate-determining step is the formation of a carbocation. libretexts.org For an allylic chloride, this would be a resonance-stabilized allyl cation. The presence of the 4-fluorophenyl group would influence the stability and reactivity of this intermediate.

π-Allylpalladium Complexes : In palladium-catalyzed reactions, the oxidative addition of an allyl chloride to a Pd(0) center typically forms a π-allylpalladium(II) complex. nih.gov This complex is a key intermediate that subsequently reacts with the nucleophile.

Spectroscopic techniques like NMR can sometimes be used to observe these intermediates or resting states directly under reaction conditions.

Hammett Studies and Electronic Effects on Reaction Rates

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituting a benzene (B151609) ring with different functional groups on the rate or equilibrium constant of a reaction. walisongo.ac.id The equation is given by:

log(kₓ / kₒ) = ρσ

where kₓ is the rate constant for a substituted reactant, kₒ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. The ρ value indicates the sensitivity of the reaction to electronic effects. viu.ca

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state).

A negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge is built up in the transition state).

For reactions involving analogs of this compound, Hammett plots of log(k) versus σ provide mechanistic insight. For example, the solvolysis of substituted benzyl (B1604629) chlorides, which proceeds through a carbocation-like transition state, exhibits a large negative ρ value, indicating that electron-donating groups that stabilize the positive charge significantly accelerate the reaction. nih.gov In contrast, the base-catalyzed hydrolysis of ethyl benzoates has a large positive ρ value (ρ = +2.56), as the reaction is facilitated by electron-withdrawing groups that stabilize the buildup of negative charge in the tetrahedral intermediate. viu.ca For this compound, the fluorine atom acts as an electron-withdrawing group (σₚ = +0.06), which would slightly decelerate a reaction with a negative ρ value and slightly accelerate one with a positive ρ value compared to the unsubstituted phenyl analog.

Table 2: Representative Hammett ρ Values for Reactions of Analogous Aromatic Compounds

| Reaction | Analogous System | Solvent | ρ Value | Implication |

| Solvolysis (SN1-type) | Diphenylcarbinyl chlorides | Ethanol | -5.1 | High positive charge buildup in transition state. viu.ca |

| Hydrolysis of Esters | Ethyl benzoates | 85% aq. Ethanol | +2.56 | Negative charge buildup in transition state. viu.ca |

| Solvolysis | Benzenesulfonyl chlorides | 50% aq. Acetone | +0.7 to +0.8 | Small charge development; consistent with SN2. nih.gov |

Stereoselective Aspects in Reaction Mechanisms

When a reaction can result in multiple stereoisomers, but one is formed preferentially, the reaction is stereoselective. For a molecule like this compound, which is prochiral at the chlorinated carbon, stereoselectivity is an important consideration.

In nucleophilic substitution reactions, the mechanism dictates the stereochemical outcome.

An SN2 mechanism proceeds with inversion of configuration at the stereocenter.

An SN1 mechanism , proceeding through a planar carbocation intermediate, would typically lead to a racemic mixture (both inversion and retention of configuration). libretexts.org

In palladium-catalyzed cross-coupling reactions of allylic substrates, both regioselectivity and stereoselectivity are key. The reaction proceeds via a π-allyl palladium intermediate. A nucleophile can attack this intermediate at either of the two termini of the allyl system (the α or γ positions). The choice between these two positions (regioselectivity) can often be controlled by the choice of ligands on the palladium catalyst. nih.gov For example, certain bulky phosphine (B1218219) ligands can direct the nucleophile to the less sterically hindered carbon, leading to the formation of one regioisomer over the other. nih.gov This control is critical for synthesizing structurally defined molecules.

Molecular Interactions and Biological Research Applications Excluding Clinical Human Trials

In Vitro Investigations of Molecular Target Interactions

In vitro studies are crucial for elucidating the direct interactions of a compound with biological macromolecules. For 2-Chloro-3-(4-fluorophenyl)-1-propene, such investigations would focus on its binding to specific enzymes and receptors and its subsequent effect on biological pathways.

Binding Affinity Studies with Enzymes and Receptors